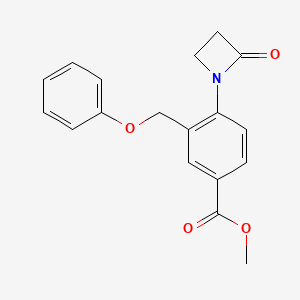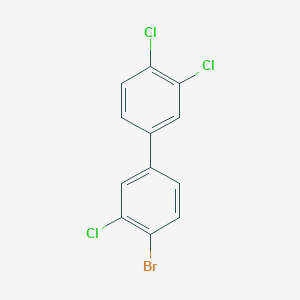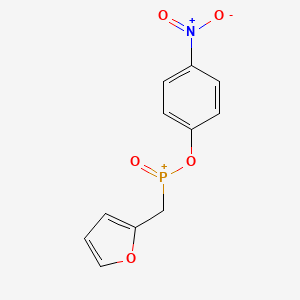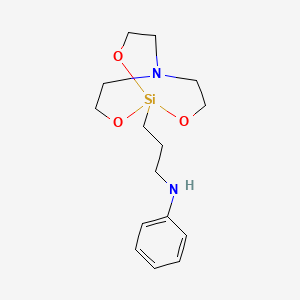![molecular formula C14H14N2O2 B14420557 1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene CAS No. 85314-03-0](/img/structure/B14420557.png)
1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene is an organic compound that belongs to the class of disubstituted benzenes It features a methoxy group (-OCH3) and a (Z)-(4-methylphenyl)-ONN-azoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-methoxy-4-nitrobenzene with appropriate reagents to introduce the (Z)-(4-methylphenyl)-ONN-azoxy group . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and consistency in large-scale production .
Chemical Reactions Analysis
1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene undergoes various types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens . The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles . The azoxy group can undergo reduction or oxidation, leading to various functional derivatives that interact with different molecular pathways .
Comparison with Similar Compounds
Similar compounds include:
1-Methoxy-4-nitrobenzene: This compound also features a methoxy group and undergoes similar electrophilic aromatic substitution reactions.
1-Methoxy-4-(1-propenyl)benzene:
1-Methoxy-4-methylbenzene:
Properties
CAS No. |
85314-03-0 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(4-methoxyphenyl)imino-(4-methylphenyl)-oxidoazanium |
InChI |
InChI=1S/C14H14N2O2/c1-11-3-7-13(8-4-11)16(17)15-12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
DMOUMCBTTDKQME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14420485.png)
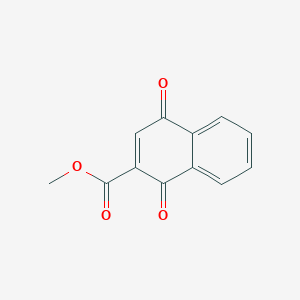
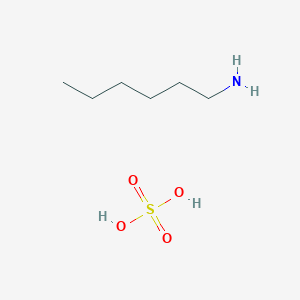
![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)
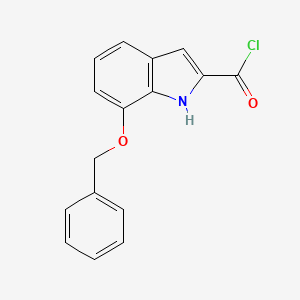
![3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14420521.png)
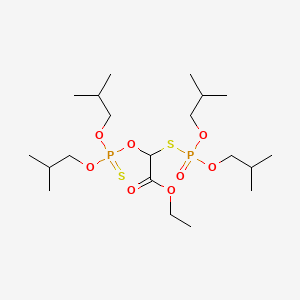
![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
